molecular formula C17H13N3OS B2969792 4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313662-13-4

4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2969792
CAS No.: 313662-13-4
M. Wt: 307.37
InChI Key: MZKLWSDRCSOXCV-UHFFFAOYSA-N
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Description

4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

Comparison with Similar Compounds

  • 4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
  • 4-cyano-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
  • 4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Uniqueness: The presence of both the cyano group and the benzamide moiety in this compound makes it unique compared to other benzothiazole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-10-7-11(2)15-14(8-10)22-17(19-15)20-16(21)13-5-3-12(9-18)4-6-13/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKLWSDRCSOXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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